1-Fluoro-2-isopropoxy-3-nitrobenzene
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Overview
Description
1-Fluoro-2-isopropoxy-3-nitrobenzene is a nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isopropoxy-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-2-isopropoxybenzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the replacement of the nitro group or fluorine atom by nucleophiles such as phenols in the presence of potassium carbonate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Reduction: 1-Fluoro-2-isopropoxy-3-aminobenzene.
Nucleophilic Aromatic Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-isopropoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isopropoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity. For instance, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating the substitution of the fluorine atom by nucleophiles . The compound’s reactivity is influenced by the electronic effects of its substituents, which dictate its behavior in different chemical environments .
Comparison with Similar Compounds
1-Fluoro-2-isopropoxy-3-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.
1-Fluoro-3-isopropoxy-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-fluoro-3-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZJUMUEUOSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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